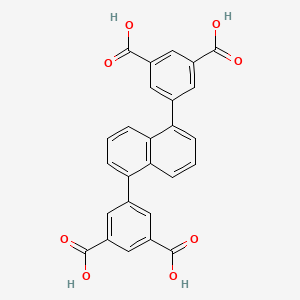

1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-

Description

The compound “1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-” is a dicarboxylic acid derivative featuring two 1,3-benzenedicarboxylic acid moieties linked via a 1,5-naphthalenediyl group. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs suggest applications in materials science, particularly in porous frameworks for gas adsorption or catalysis . The naphthalene linker may enhance π-π interactions and thermal stability compared to simpler aromatic dicarboxylates like terephthalic acid (1,4-benzenedicarboxylic acid) .

Properties

IUPAC Name |

5-[5-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-3-1-5-21-20(4-2-6-22(19)21)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGWWACOIFPAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=C1)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- typically involves the reaction of 1,5-dibromonaphthalene with 1,3-benzenedicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a high temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Material Science

a. Polymer Production

1,3-Benzenedicarboxylic acid derivatives are widely used in the synthesis of polymers. For instance, it can be polymerized with diamines to produce high-performance engineering plastics. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for applications in automotive and aerospace industries. A notable example is the polymer formed with 1,6-hexanediamine, marketed under the name GRIVORY® XE 3504 NATUR .

b. Coatings and Adhesives

The compound is also utilized in formulating coatings and adhesives due to its ability to enhance adhesion properties and durability. Its aromatic structure contributes to improved resistance against environmental factors such as moisture and UV radiation.

Pharmaceutical Applications

a. Drug Development

Research indicates that compounds similar to 1,3-benzenedicarboxylic acid have potential as intermediates in the synthesis of pharmaceutical agents. Their structural properties allow for modifications that can lead to the development of new drugs targeting various diseases.

b. Toxicological Studies

The compound has been subject to toxicological studies that assess its safety profile for pharmaceutical applications. Studies have shown low acute toxicity levels and minimal long-term health effects when handled properly . This makes it a candidate for further exploration in drug formulation.

Environmental Applications

a. Biodegradable Plastics

Given the increasing concern over plastic pollution, research into biodegradable alternatives has intensified. Compounds like 1,3-benzenedicarboxylic acid can be incorporated into biodegradable plastic formulations to improve their environmental impact while maintaining desirable physical properties.

b. Environmental Monitoring

The compound's derivatives are being investigated for use in environmental monitoring systems due to their ability to bind with various pollutants. This property can be leveraged for developing sensors or materials that detect environmental contaminants effectively.

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- primarily involves its role as a building block in the formation of MOFs. These frameworks have a high surface area and porosity, allowing them to interact with various molecules through adsorption and catalytic processes. The molecular targets and pathways involved depend on the specific application of the MOF, such as gas adsorption or drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Derivatives

- Fenofibrate (1,3-Benzenedicarboxylic Acid Derivative): A pharmaceutical agent with a 1,3-benzenedicarboxylic acid backbone substituted with chlorophenyl and hydroxyphenyl groups. Unlike the target compound, fenofibrate’s esterified carboxyl groups and bulky substituents limit its use in coordination chemistry but demonstrate the versatility of 1,3-substitution in bioactive molecules .

- 1,3-Benzenedicarboxylic Acid Esters (e.g., Dimethyl/Diethyl Esters) : Esterification reduces acidity and coordination ability, shifting applications toward plasticizers or solvents. The target compound’s free carboxylic acids enable metal binding, critical for MOFs .

Data Table: Key Properties of Selected Compounds

Research Findings and Inferred Properties

- MOF Applications : The naphthalene linker in the target compound may enhance framework porosity and gas storage capacity compared to single-ring dicarboxylates. For example, MOFs using naphthalene derivatives show improved CO₂ adsorption due to larger pore volumes and surface areas .

- Thermal Stability : The conjugated naphthalene system likely increases decomposition temperatures relative to aliphatic-linked analogs, aligning with trends observed in rigid aromatic MOFs .

- Solubility and Reactivity : The free carboxylic acids suggest moderate solubility in polar solvents (e.g., DMF, water at high pH), facilitating MOF synthesis. Esterified analogs (e.g., dimethyl esters) are more lipophilic, limiting coordination utility .

Biological Activity

1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis- (CAS Number: 1895077-69-6) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antiproliferative effects and mechanisms of action based on various studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 432.39 g/mol

- IUPAC Name : 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notably:

- Cell Lines Tested :

- Human osteosarcoma (MG-63)

- Human neuroblastoma (IMR-32)

- Human lung carcinoma (A549)

The compound exhibited significant growth inhibition in these cell lines with calculated GI values as follows:

| Cell Line | GI Value (µM) |

|---|---|

| MG-63 | 37.53 |

| IMR-32 | 56.05 |

| A549 | 47.12 |

These results suggest that the compound has a potent inhibitory effect on cell proliferation.

The mechanism through which this compound exerts its biological effects involves several pathways:

-

Induction of Apoptosis :

- The compound increases reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential (MMP) disruption and subsequent apoptosis.

- Western blot analysis revealed upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-9 while downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL.

-

Cell Cycle Arrest :

- The compound causes cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analysis.

-

Gene Expression Modulation :

- RT-qPCR studies indicated upregulation of genes associated with apoptosis (e.g., p53 and caspase-3) and downregulation of cell cycle regulators (e.g., CDK2 and Cyclin E).

-

Molecular Docking Studies :

- Molecular docking studies showed strong binding interactions with key regulatory proteins involved in apoptosis and cell cycle control, notably p53 and CDK1.

Case Studies

A notable study published in Molecules highlighted the effects of this compound on MG-63 cells. The research demonstrated that treatment with the compound resulted in a significant increase in ROS production by approximately 78.6% compared to untreated controls. This increase in oxidative stress was linked to the activation of apoptotic pathways involving caspases and p53 signaling.

Q & A

Basic Questions

Q. What are the preferred synthetic routes for 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis- (BDNDB), and how is its purity validated?

- Methodology : BDNDB is typically synthesized via condensation reactions using aromatic diamine and dicarboxylic acid precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC) to confirm >95% purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to verify structural integrity, with aromatic proton signals typically appearing in δ 7.5–8.5 ppm .

- Elemental Analysis (C, H, N) to ensure stoichiometric consistency .

Q. How does BDNDB’s solubility profile influence experimental design in coordination chemistry?

- Methodology : BDNDB is sparingly soluble in water but dissolves readily in DMF, DMSO, and dimethylacetamide (DMA). For coordination polymer synthesis:

- Solvent Choice : Use DMF at 80–100°C to enhance ligand solubility and facilitate metal-ligand coordination.

- Crystallization : Slow diffusion of a poor solvent (e.g., ethanol) into the DMF solution yields single crystals for X-ray diffraction .

Q. What spectroscopic techniques are essential for characterizing BDNDB-based metal-organic frameworks (MOFs)?

- Methodology :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm carboxylate coordination via shifts in ν(C=O) from ~1700 cm⁻¹ (free acid) to 1550–1650 cm⁻¹ (coordinated).

- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to verify phase purity .

Advanced Research Questions

Q. How does BDNDB’s ligand geometry influence the porosity and stability of MOFs?

- Methodology :

- Topological Analysis : BDNDB’s naphthalenediyl spacer introduces rigidity, favoring sql or dia networks. Computational tools (e.g., TOPOS) map ligand connectivity to predict pore dimensions.

- Thermogravimetric Analysis (TGA) : Assess framework stability by monitoring weight loss at 300–400°C, correlating with ligand decomposition .

Q. What strategies resolve contradictions in reported solubility or reactivity data for BDNDB derivatives?

- Methodology :

- Controlled Replication : Reproduce synthesis under inert conditions (e.g., Schlenk line) to exclude moisture/oxygen interference.

- Advanced Characterization : Use single-crystal X-ray diffraction to identify polymorphic variations affecting solubility .

Q. How can computational modeling optimize BDNDB’s role in photocatalytic MOFs?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. BDNDB’s conjugated system typically shows a bandgap of ~3.2 eV, suitable for visible-light activation.

- Molecular Dynamics (MD) : Simulate guest molecule diffusion through MOF pores to design tailored photocatalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.